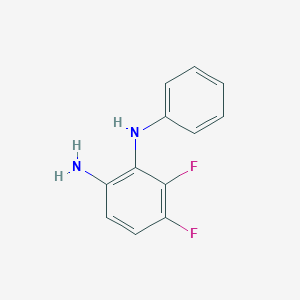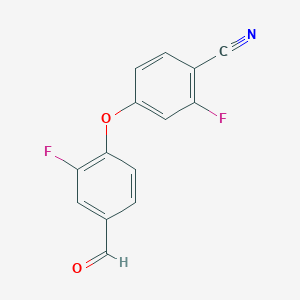
6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is an organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring fused with a dihydroxy and dimethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with 3,3-dimethyl-2-butanone in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde involves its interaction with specific molecular targets. The compound’s hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. Additionally, the benzofuran ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
2,3-Dihydro-5,6-dimethylbenzofuran: Similar structure but lacks the hydroxyl and aldehyde groups.
6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran: Similar structure but lacks the aldehyde group.
3,3-Dimethyl-2,3-dihydrobenzofuran-5-carboxaldehyde: Similar structure but lacks the hydroxyl group.
Uniqueness: 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
6-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-14-10-4-9(13)7(5-12)3-8(10)11/h3-5,13H,6H2,1-2H3 |
Clave InChI |
YKNARWDPXSMDCK-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC2=C1C=C(C(=C2)O)C=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Ethynyl-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B8593407.png)



![6-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B8593455.png)



